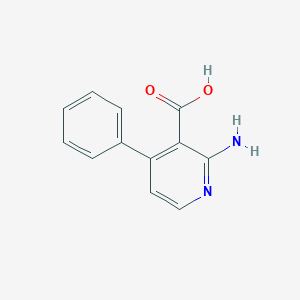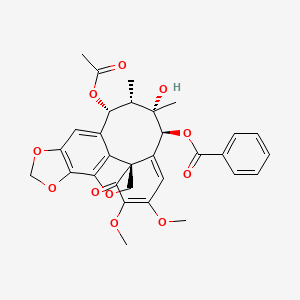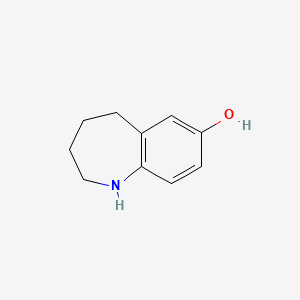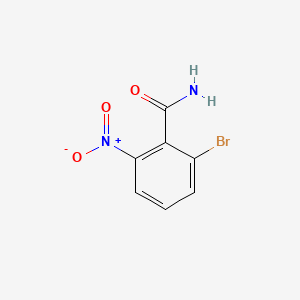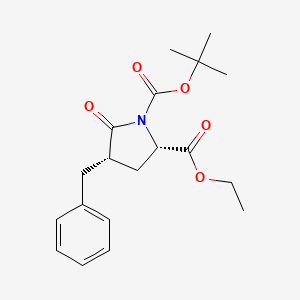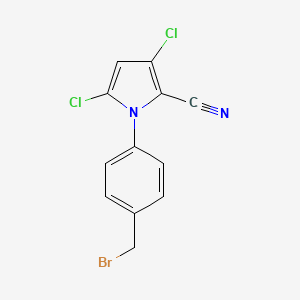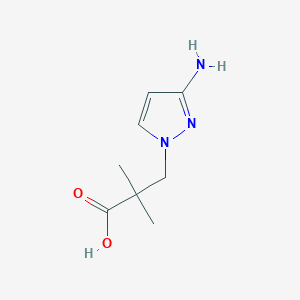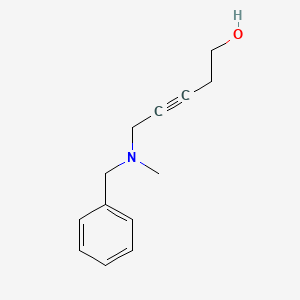
5-(Benzyl(methyl)amino)pent-3-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyl(methyl)amino)pent-3-YN-1-OL is an organic compound with the molecular formula C13H17NO. This compound features a benzyl group, a methylamino group, and a pent-3-yn-1-ol backbone, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyl(methyl)amino)pent-3-YN-1-OL typically involves the following steps:
Starting Materials: Benzylamine, methylamine, and pent-3-yn-1-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol group, facilitating nucleophilic substitution.
Procedure: Benzylamine and methylamine are reacted with pent-3-yn-1-ol under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like THF or DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl or methylamino derivatives.
Applications De Recherche Scientifique
5-(Benzyl(methyl)amino)pent-3-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Benzyl(methyl)amino)pent-3-YN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Benzylamino)pent-3-YN-1-OL
- 5-(Methylamino)pent-3-YN-1-OL
- 5-(Phenyl(methyl)amino)pent-3-YN-1-OL
Uniqueness
5-(Benzyl(methyl)amino)pent-3-YN-1-OL is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
5-[benzyl(methyl)amino]pent-3-yn-1-ol |
InChI |
InChI=1S/C13H17NO/c1-14(10-6-3-7-11-15)12-13-8-4-2-5-9-13/h2,4-5,8-9,15H,7,10-12H2,1H3 |
Clé InChI |
BXVNATZZNVMOPB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#CCCO)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)
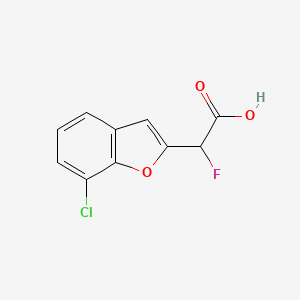

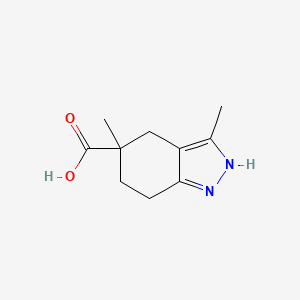
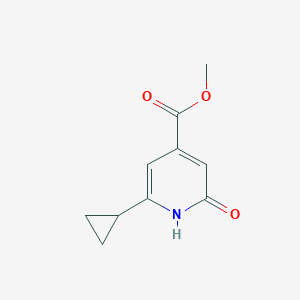
![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)
![4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088584.png)
